molecular formula C7H9N3O3 B7870183 (2-Methoxy-5-nitrophenyl)hydrazine CAS No. 94829-98-8

(2-Methoxy-5-nitrophenyl)hydrazine

Cat. No. B7870183
CAS RN: 94829-98-8
M. Wt: 183.16 g/mol
InChI Key: XFOCEFZEOJNKNV-UHFFFAOYSA-N
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Description

(2-Methoxy-5-nitrophenyl)hydrazine is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activities : Arylidene hydrazines containing a 2,4-disubstituted thiazole ring, which can be derived from compounds related to (2-Methoxy-5-nitrophenyl)hydrazine, have shown moderate to good antibacterial activity and excellent antifungal activity against strains such as Candida albicans and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).

  • Improved Synthesis Methods : Research on improving the synthesis of related compounds, such as 6-methoxy-2(3H)-benzoxazolone, starting from 2-nitro-5-methoxyphenol, which is similar to this compound, has been conducted. This includes using hydrazine as a reductive agent under nitrogen atmosphere (Ju Xiu-lian, 2011).

  • DNA Intercalators : Derivatives of 2-nitro-5-methoxybenzaldehyde, related to this compound, have been explored as potential precursors to DNA intercalators (Tsoungas & Searcey, 2001).

  • Reduction of Nitro Group : Studies on the reduction of the nitro group in related compounds, like 2-methoxy-5-nitrobenzoic acid, have been performed to compare different reduction methods using hydrazine hydrate and other agents (Yang-Heon Song, 2011).

  • Formation of Pyrazolines : The use of hydrazine derivatives to form stable intermediates for the synthesis of pyrazoles has been researched. This process involves reaction with compounds like this compound (Zelenin, Tugusheva, Yakimovich, Alekseev, & Zerova, 2002).

  • Synthesis of Pyrimidine Derivatives : Research has been conducted on the synthesis of novel pyrimidine and fused pyrimidine derivatives using hydrazine hydrate and compounds related to this compound (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

  • Anti-Alzheimer and Anti-COX2 Agents : Compounds derived from reactions involving hydrazine hydrate have been studied for potential anti-Alzheimer and anti-COX2 activities (Attaby, Fattah, Shaif, & Elsayed, 2009).

  • Fluorescent Probes for Hydrazine Detection : Development of fluorescent probes based on ortho-methoxy-methyl-ether for sensitive and selective detection of hydrazine in various environments, including biological systems (Jung, Park, Kang, & Kim, 2019).

properties

IUPAC Name

(2-methoxy-5-nitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOCEFZEOJNKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519494
Record name (2-Methoxy-5-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94829-98-8
Record name (2-Methoxy-5-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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